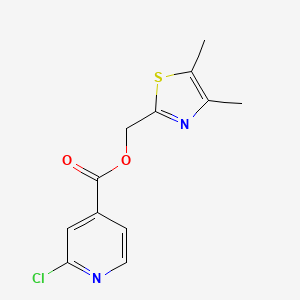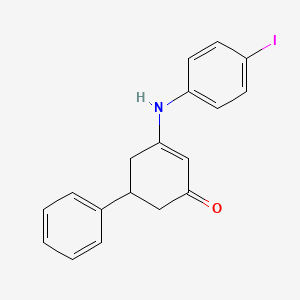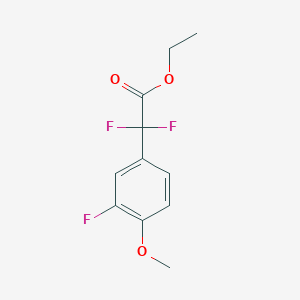
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate is an organic compound that belongs to the class of fluorinated esters It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate typically involves the use of fluorinated reagents and specific reaction conditions. One common method involves the use of ethyl bromodifluoroacetate as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride (NaH) and bases like potassium carbonate (K2CO3). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while ester hydrolysis produces the corresponding carboxylic acid and alcohol.
科学的研究の応用
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl bromodifluoroacetate: A related compound that also contains fluorine atoms and is used in similar synthetic applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated ester with applications in organic synthesis.
Uniqueness
Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications.
特性
IUPAC Name |
ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)11(13,14)7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRYXBKWHWYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)
![ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2916961.png)
![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2916967.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)

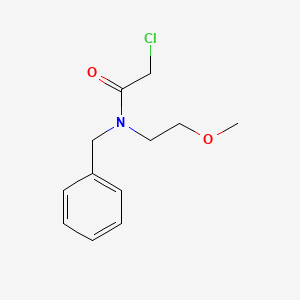
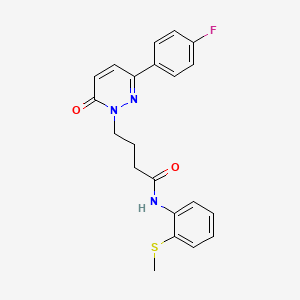
![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)
